beta-Cyclodextrin iodine

Description

Properties

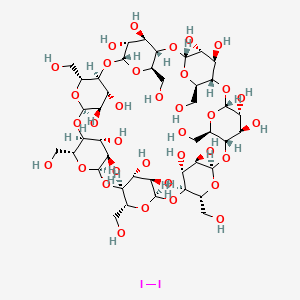

Molecular Formula |

C42H70I2O35 |

|---|---|

Molecular Weight |

1388.8 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine |

InChI |

InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |

InChI Key |

DRVHPDLAZWMBAU-ZQOBQRRWSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of β Cyclodextrin Iodine Complexes

Solution-Based Encapsulation Techniques

Solution-based methods are the most traditional approaches for preparing β-cyclodextrin-iodine inclusion complexes. These techniques rely on the dissolution of the host (β-CD) and the guest (iodine) in a suitable solvent system, allowing for the formation of the inclusion complex in the liquid phase, which can then be isolated.

Co-precipitation is a widely utilized technique for the preparation of β-cyclodextrin-iodine complexes, particularly for native cyclodextrins which have limited solubility in water. nih.govresearchfeatures.com This method involves dissolving β-cyclodextrin in water, sometimes with gentle heating to increase solubility, and adding an iodine solution, often a solution of iodine and an iodide salt (like potassium iodide) to form polyiodide ions which are more soluble. nih.gov The formation of the inclusion complex occurs in the solution, and upon cooling or changing solvent conditions, the complex precipitates out due to its lower solubility compared to the individual components. oatext.com

The solid precipitate is then collected through filtration, washed to remove any uncomplexed starting materials, and dried. scispace.com While effective, co-precipitation can sometimes result in lower yields due to the competitive inhibition from organic solvents if they are used as part of the process. oatext.com The stoichiometry of the resulting complex is often found to be 1:1 (β-CD:I₂). researchgate.net

A typical procedure involves dissolving β-cyclodextrin in hot water. A separate solution of iodine and potassium iodide in water is then added. The mixture is stirred and allowed to cool slowly, leading to the precipitation of the complex. scispace.com

| Parameter | Value/Condition | Source |

| Host | β-Cyclodextrin | nih.gov |

| Guest | Iodine (often with KI) | nih.gov |

| Solvent | Water | scispace.com |

| Process | Dissolution, Mixing, Cooling, Precipitation, Filtration | oatext.comscispace.com |

| Stoichiometry | Typically 1:1 | researchgate.net |

This method represents a straightforward approach where β-cyclodextrin and iodine are mixed in an aqueous solution and stirred for an extended period to reach equilibrium. cnr.it The formation of the complex is driven by the favorable interactions between the hydrophobic cavity of the β-cyclodextrin and the nonpolar iodine molecule. The process often involves prolonged stirring at a controlled temperature to ensure maximum complexation. cnr.it

In a representative synthesis, an aqueous solution of β-cyclodextrin is prepared, and solid iodine is added. The mixture is then stirred at room temperature for several hours. google.com For instance, a procedure might involve dissolving 12 g of β-CD in 100 ml of water, adding 1 g of solid iodine, and stirring for four hours at room temperature. google.com The resulting solution, containing the dissolved complex, is then filtered to remove any excess, undissolved iodine. google.comgoogle.com The concentration of the complex in the solution is dependent on the equilibrium constant of the inclusion process.

| Parameter | Procedure/Condition | Source |

| Reactants | β-Cyclodextrin and solid iodine | google.comgoogle.com |

| Solvent | Water | google.com |

| Process | Dissolution of β-CD, addition of iodine, extended stirring | cnr.itgoogle.com |

| Temperature | Room temperature or controlled | cnr.itgoogle.com |

| Post-treatment | Filtration of undissolved iodine | google.comgoogle.com |

Solvent-assisted inclusion methods utilize a solvent or a mixture of solvents to facilitate the complexation process. The choice of solvent is crucial as it must be able to dissolve both the β-cyclodextrin and iodine to some extent, without interfering with the inclusion process itself. Ethanol-water mixtures are commonly employed. nih.gov

This approach can be seen as a variation of the co-precipitation or stirring methods, where the solvent system is optimized to enhance the interaction between the host and guest molecules. The presence of an organic solvent like ethanol (B145695) can help to dissolve iodine more effectively, while water is necessary to dissolve the β-cyclodextrin and to drive the hydrophobic interactions for complex formation. After complexation, the solvent is typically removed, often by evaporation, to isolate the solid complex. medium.com

Solid-State and Solvent-Free Preparation Routes

Solid-state and solvent-free methods are considered more environmentally friendly alternatives to solution-based techniques as they minimize or eliminate the use of solvents. medium.com These methods often involve mechanical energy or heat to induce the formation of the inclusion complex in the solid phase.

Mechanical grinding involves the co-grinding of β-cyclodextrin and iodine powders in a mill (e.g., a ball mill) or with a mortar and pestle. researchgate.netmdpi.com The mechanical energy supplied during grinding induces the formation of the inclusion complex by increasing the surface area of the reactants and facilitating their intimate contact. researchgate.net This method can lead to the formation of amorphous complexes with enhanced properties. mdpi.com

Kneading is a related technique where a paste is formed by mixing β-cyclodextrin and iodine with a small amount of a liquid, typically a hydroalcoholic solution. scispace.comfarmaciajournal.com The mixture is kneaded thoroughly, and the resulting paste is then dried to obtain the solid complex. The liquid acts as a plasticizer, facilitating the interaction and inclusion of the iodine molecule into the β-cyclodextrin cavity. farmaciajournal.com A study on a similar cyclodextrin (B1172386) complex reported that after forming a paste by kneading, the product was dried in an oven at 40-60°C. farmaciajournal.com

Liquid-assisted grinding (LAG) is a hybrid of these methods, where a small amount of a liquid is added to the solid reactants during grinding. nih.gov This can accelerate the complexation process compared to neat grinding. A representative procedure for a related cyclodextrin complex involved mixing the cyclodextrin and iodine in a mortar, adding a small volume of ethanol, and kneading the mixture with a pestle until the solvent evaporated completely. nih.gov

| Method | Description | Key Parameters | Source |

| Mechanical Grinding | Co-grinding of solid β-CD and iodine. | Grinding time, energy input. | researchgate.netmdpi.combeilstein-journals.org |

| Kneading | Forming a paste of β-CD and iodine with a small amount of liquid, followed by drying. | Liquid used (e.g., water-ethanol), kneading time. | scispace.comfarmaciajournal.com |

| Liquid-Assisted Grinding (LAG) | Grinding of solids with a catalytic amount of liquid. | Type and amount of liquid, grinding time. | nih.govmedium.com |

The co-evaporation method involves dissolving both β-cyclodextrin and iodine in a common solvent, followed by the evaporation of the solvent to obtain the solid inclusion complex. medium.com This technique ensures a high degree of mixing at the molecular level, which can lead to efficient complex formation. scispace.com

In a typical co-evaporation process, β-cyclodextrin and iodine are dissolved in a suitable solvent, such as ethanol. nih.gov The solution is then subjected to evaporation under reduced pressure, often using a rotavapor, at a controlled temperature. nih.gov The resulting solid residue is the β-cyclodextrin-iodine complex. This method is particularly useful for obtaining a homogeneous, solid dispersion of the complex. One study detailed the co-evaporation of a solution of HP-β-CD and iodine in ethanol under vacuum at 30 °C. nih.gov

| Parameter | Procedure/Condition | Source |

| Reactants | β-Cyclodextrin and iodine | nih.gov |

| Solvent | Common solvent for both reactants (e.g., ethanol) | nih.gov |

| Process | Dissolution, solvent evaporation under vacuum | nih.govmedium.com |

| Apparatus | Rotary evaporator | nih.gov |

| Outcome | Solid dispersion of the inclusion complex | scispace.com |

Liquid-Assisted Grinding Procedures

Liquid-assisted grinding (LAG) has emerged as a noteworthy and environmentally friendly solid-state method for the preparation of β-cyclodextrin iodine complexes. researchfeatures.comnih.govmedium.com This technique involves the mechanical grinding of β-cyclodextrin and iodine in the presence of a minimal amount of a liquid, typically a solvent like ethanol or water. researchfeatures.comnih.gov The gentle mechanical action, facilitated by the liquid, promotes the inclusion of iodine molecules within the lipophilic central cavity of the β-cyclodextrin structure. researchfeatures.comuni-wuppertal.de

This method is considered advantageous due to its simplicity, efficiency, and reduced solvent usage compared to traditional solution-based methods. researchfeatures.commedium.com Research has demonstrated that LAG can produce stable and easily manageable iodophors. researchfeatures.com For instance, studies have successfully prepared iodine complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) using this technique, resulting in solids with a significant iodine content, ranging from 8.3% to 10.8%. nih.govnih.gov The stability and iodine content of the final product can be influenced by the specific type of cyclodextrin and the grinding conditions. nih.gov The formation of these inclusion complexes in the solid state has been confirmed through various analytical techniques, including thermal analysis, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM/EDX), and X-ray photoelectron spectroscopy (XPS). nih.govnih.gov

Comparisons with other solid-state methods, such as co-evaporation and sealed heating, have shown that LAG is a reliable method for producing stable β-cyclodextrin iodine complexes. medium.com While sealed heating may initially be efficient, it often results in lower long-term stability. medium.com In contrast, LAG and co-evaporation tend to yield more stable complexes. medium.com

Table 1: Comparison of Solid-State Preparation Methods for Cyclodextrin-Iodine Complexes

| Preparation Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid-Assisted Grinding (LAG) | Mechanical grinding of reactants with a small amount of liquid. | Environmentally friendly, reduced solvent use, produces stable complexes. | Iodine content may vary based on conditions. | researchfeatures.comnih.govmedium.com |

| Co-evaporation | Co-evaporation of cyclodextrin and iodine from a solvent mixture. | Can produce stable complexes. | Requires vacuum and controlled temperature. | researchfeatures.comnih.govmedium.com |

| Sealed Heating | Heating cyclodextrin and iodine in a sealed container. | Initially efficient. | Lacks long-term stability. | researchfeatures.comnih.govmedium.com |

Solid-Vapor Reaction Approaches

The solid-vapor reaction method presents another effective strategy for synthesizing β-cyclodextrin iodine complexes. This technique involves exposing solid β-cyclodextrin powder to iodine vapors, typically within a sealed container at a controlled temperature. cnr.it The iodine vapor sublimates and subsequently gets entrapped within the cavities of the β-cyclodextrin molecules, leading to the formation of a stable solid inclusion complex. cnr.itnih.gov

A key advantage of this method is the ability to form the complex without the use of solvents, making it a clean and efficient process. The formation of the complex is often visibly indicated by a color change of the β-cyclodextrin powder from white to brown. cnr.it Research has shown that this method can be used to prepare complexes with modified β-cyclodextrins as well. For example, a novel cationic β-cyclodextrin derivative bearing a choline-like pendant (β-CD-Chol) has been successfully complexed with iodine using this approach. cnr.itnih.gov The resulting solid complex demonstrated significant stability over several months. cnr.itnih.gov

The amount of iodine captured can be quantified by monitoring the weight change of the powder. cnr.it Any iodine that is merely adsorbed on the surface of the powder can be removed by allowing the complex to stand in an open environment for a period, ensuring that the final product consists primarily of the inclusion complex. cnr.it This method underscores the versatility of β-cyclodextrin in forming complexes not only in solution but also directly from the vapor phase.

Derivatization and Functionalization for β-Cyclodextrin Iodine Architectures

Beyond the direct formation of inclusion complexes, the derivatization and functionalization of β-cyclodextrin are crucial for creating more complex and functional architectures incorporating iodine. These strategies enable the integration of β-cyclodextrin iodine units into larger, well-defined structures like covalent organic frameworks (COFs), polyrotaxanes, and metal-organic frameworks (MOFs).

Strategies for Covalent Organic Frameworks (COFs) and Polyrotaxanes

The integration of β-cyclodextrin into covalent organic frameworks (COFs) and polyrotaxanes has opened new avenues for developing materials with advanced properties, including high iodine capture capacity. rsc.orgresearchgate.net COFs are a class of porous crystalline polymers with ordered structures, and incorporating β-cyclodextrin can enhance their functionality. acs.org

One strategy involves the synthesis of covalent organic polyrotaxanes (COPRs), where β-cyclodextrin units are threaded onto polymer chains. rsc.orgresearchgate.netrsc.org This is typically achieved by first forming pseudorotaxanes, where aromatic building blocks are complexed with β-cyclodextrin. rsc.orgresearchgate.net These pseudorotaxanes are then condensed with other monomers, such as aromatic tri-aldehydes, through methods like mechanical grinding and solvothermal synthesis. rsc.orgresearchgate.net This approach not only creates a unique, mechanically interlocked structure but also enhances the polarity and water dispersibility of the resulting material. rsc.orgresearchgate.net The presence of β-cyclodextrin in the framework has been shown to significantly improve iodine adsorption capacity. rsc.orgresearchgate.net

The synthesis of β-cyclodextrin-driven COFs can also be achieved through strategies like plasma-induced polymerization combined with post-synthesis modification. acs.org These methods allow for the creation of COFs with defined channels where β-cyclodextrin can be accommodated, enhancing the accessibility of the cyclodextrin cavities for applications like chiral separations. acs.org

Polyrotaxanes, which consist of cyclic molecules (like β-cyclodextrin) threaded onto a linear polymer chain and blocked at the ends, are another important architecture. researchgate.net The synthesis often involves protecting the hydroxyl groups of β-cyclodextrin, for example, by acetylation using acetic anhydride (B1165640) with iodine as a catalyst, before threading them onto a polymer like poly(ethylene oxide). researchgate.netscilit.com

Integration into Polymer Matrices

The incorporation of β-cyclodextrin iodine complexes into various polymer matrices is a valuable strategy for creating functional materials. researchfeatures.com These composites can be designed to have specific properties, such as controlled release of iodine or enhanced mechanical strength.

One approach involves using β-cyclodextrin iodine complexes as nano-fillers within a polymer matrix, such as a hydrogel or a thermoplastic. researchfeatures.com This can impart antimicrobial and disinfectant functions to the material. Water-insoluble β-cyclodextrin polymers, created by crosslinking with agents like citric acid, can also be used to adsorb iodine. researchgate.net These polymers can exhibit good iodine adsorption ability and can be modified with substances like polyethylene (B3416737) glycol (PEG) to tailor their properties. researchgate.net

The compatibility between the β-cyclodextrin complex and the polymer matrix is a crucial factor for effective blending. mdpi.com Generally, less apolar polymers and less polar cyclodextrin derivatives show better compatibility. mdpi.com The release of iodine from these polymer composites is influenced by factors such as the hydrophobicity of the matrix, the permeation of water, and the particle size of the incorporated complex. mdpi.com For instance, incorporating β-cyclodextrin into a polypropylene (B1209903) film has been shown to reduce the diffusion rate of various substances. mdpi.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. β-cyclodextrin can serve as the organic building block in the synthesis of what are known as CD-MOFs. nih.govresearchgate.net These frameworks combine the host-guest capabilities of cyclodextrins with the structural versatility and porosity of MOFs. researchgate.net

The synthesis of β-cyclodextrin-based MOFs can be achieved through various methods, including vapor diffusion, solvothermal/hydrothermal processes, and microwave-assisted synthesis. nih.govresearchgate.net In a typical solvothermal process for creating a β-CD-MOF, β-cyclodextrin is mixed with a metal salt (e.g., potassium hydroxide) and milled before being subjected to heat and pressure. nih.gov

A particularly relevant development is the use of a potassium iodide β-cyclodextrin metal–organic framework, denoted as β-CD-POF(I), for the stabilization and delivery of iodine. acs.org This framework has demonstrated a remarkable ability to enhance the stability of iodine, surpassing other known methods like simple cyclodextrin complexation or conjugation with polyvinylpyrrolidone (B124986) (PVP). acs.org The stability is attributed to the inclusion of I₂ within the β-cyclodextrin cavities of the MOF and the formation of polyiodide anions with iodide ions present in the framework. acs.org This highlights the synergistic effect of the MOF structure in stabilizing the guest molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| beta-Cyclodextrin (B164692) | β-CD |

| Iodine | I₂ |

| 2-hydroxypropyl-β-cyclodextrin | HP-β-CD |

| Cationic β-cyclodextrin with choline-like pendant | β-CD-Chol |

| Covalent Organic Frameworks | COFs |

| Covalent Organic Polyrotaxanes | COPRs |

| Metal-Organic Frameworks | MOFs |

| Poly(ethylene oxide) | PEO |

| Polyvinylpyrrolidone | PVP |

| Potassium Iodide | KI |

| Acetic Anhydride | - |

| Citric Acid | - |

| Polyethylene Glycol | PEG |

| Potassium Hydroxide | KOH |

Mechanisms of Inclusion Complex Formation and Supramolecular Interactions

Host-Guest Recognition Principles in β-Cyclodextrin Iodine Systems

The fundamental principle underlying the formation of the β-cyclodextrin iodine complex is molecular recognition, which involves a specific and selective interaction between the host and guest. This recognition is primarily dictated by two key factors: size and shape complementarity.

β-cyclodextrin is a cyclic oligosaccharide consisting of seven α-1,4-linked glucopyranose units, which form a truncated cone-like structure. This unique conformation results in a hydrophobic inner cavity and a hydrophilic outer surface. The dimensions of the β-cyclodextrin cavity are crucial for its ability to encapsulate guest molecules. The cavity has an internal diameter of approximately 6.0-6.5 Å, which is suitable for accommodating an iodine molecule (I₂) with a diameter of about 4.94 Å nih.gov. This favorable size match allows the iodine molecule to fit snugly within the hydrophobic core of the β-cyclodextrin molecule.

The recognition process is not merely a passive fitting of the guest into the host. It is a dynamic process influenced by the surrounding solvent molecules, primarily water. The hydrophobic nature of the iodine molecule makes it poorly soluble in aqueous solutions. Consequently, the iodine molecule is readily driven out of the polar aqueous environment and into the non-polar, more favorable environment of the β-cyclodextrin cavity. This selective sequestration of a non-polar guest by a host with a hydrophobic cavity is a hallmark of host-guest recognition in aqueous media.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), provide direct evidence of this inclusion. When the complex is formed, the chemical shifts of the hydrogen atoms located inside the β-cyclodextrin cavity (specifically those at the C-3 and C-5 positions) are altered due to their interaction with the encapsulated iodine molecule. In contrast, the hydrogen atoms on the exterior of the β-cyclodextrin molecule remain largely unaffected uni-wuppertal.de. This demonstrates the specific nature of the host-guest interaction, where the guest is precisely located within the host's cavity.

Driving Forces for Complexation

The formation of the β-cyclodextrin iodine inclusion complex is a thermodynamically favorable process driven by a combination of several non-covalent interactions. These forces work in concert to overcome the entropic penalty of association and stabilize the resulting supramolecular assembly.

The β-cyclodextrin cavity is not empty in an aqueous solution; it is occupied by water molecules. These cavity-bound water molecules are in an energetically unfavorable state, often referred to as "high-energy water," because they cannot form the same number of hydrogen bonds as they would in the bulk solvent uni-wuppertal.denih.gov. The displacement of these high-energy water molecules by a guest molecule is a key driving force for inclusion complex formation.

The release of these water molecules from the cavity into the bulk solvent is an energetically favorable process that contributes to the negative Gibbs free energy change of complexation uni-wuppertal.de. This process is enthalpically favorable because the displaced water molecules can form more stable hydrogen bonds in the bulk solvent. It is also entropically favorable due to the increased translational and rotational freedom of the released water molecules uni-wuppertal.de. The activation energy for water desorption from β-cyclodextrin has been found to be significantly higher than for adsorption, indicating that once water is in the cavity, a significant energy input is required for its removal nih.gov. This highlights the energetic gain achieved when these water molecules are replaced by a more suitable guest like iodine.

Stoichiometry and Binding Affinity Studies

The stoichiometry of an inclusion complex refers to the ratio of host to guest molecules in the final assembly. For the β-cyclodextrin iodine complex, extensive research has shown that the predominant stoichiometry is 1:1, meaning one molecule of β-cyclodextrin encapsulates one molecule of iodine researchgate.netnih.gov. This has been confirmed through various analytical techniques, including iodimetric titration and spectroscopic methods.

The binding affinity of the complex is a measure of the strength of the interaction between the host and guest molecules and is typically quantified by the association constant (Kₐ) or dissociation constant (Kₑ). A higher Kₐ value indicates a more stable complex. The binding affinity of iodine for β-cyclodextrin is influenced by factors such as temperature and the presence of other ions.

Stoichiometry and Binding Affinity of Cyclodextrin-Iodine Complexes

| Cyclodextrin (B1172386) | Stoichiometry (Host:Guest) | Association Constant (Kₐ) (M⁻¹) | Method | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | 1:1 | 1.5 x 10² | Spectrophotometry | researchgate.net |

| α-Cyclodextrin | 1:1 | 1.5 x 10⁴ | Spectrophotometry | researchgate.net |

| γ-Cyclodextrin | 1:1 | 24 | Spectrophotometry | researchgate.net |

| Dimethyl-β-cyclodextrin | Not Specified | 2.9 x 10³ | Solubility Isotherms | dss.go.th |

| Randomly methylated-β-cyclodextrin | Not Specified | 3.1 x 10³ | Solubility Isotherms | dss.go.th |

It is noteworthy that the binding affinity of iodine is significantly higher for α-cyclodextrin compared to β-cyclodextrin, which can be attributed to a tighter fit within the smaller cavity of α-cyclodextrin. Chemical modification of β-cyclodextrin, such as methylation, can also influence the binding affinity dss.go.th.

Iodine Content in β-Cyclodextrin Complexes from Different Studies

| Study | Total Iodine Content (%) | Method | Inferred Stoichiometry |

|---|---|---|---|

| Wang et al. | 17.32 | Iodimetric Titration | 1:1 |

| Polumbryk et al. | 16.82 ± 0.4 | Not Specified | 1:1 |

| Mamun et al. | 19.91 ± 0.3 | HPLC | 1:1 with potential for additional iodide encapsulation |

The data from various studies on the iodine content of the synthesized β-cyclodextrin iodine complex further support the 1:1 stoichiometry. The slight variations in the reported total iodine content can be attributed to differences in the synthesis and purification methods, as well as the potential for co-encapsulation of iodide ions nih.gov.

Determination of Host-Guest Ratios (e.g., 1:1)

The stoichiometry of the beta-cyclodextrin-iodine inclusion complex has been a subject of investigation to understand the binding mechanism. A 1:1 host-guest ratio is the most commonly reported stoichiometry for the inclusion complex of β-cyclodextrin and molecular iodine. nih.govresearchgate.net This indicates that one molecule of beta-cyclodextrin (B164692) encapsulates one molecule of iodine.

Several analytical techniques have been employed to determine this ratio. For instance, studies involving the preparation of the complex through co-precipitation methods, followed by characterization using techniques like iodimetric titration, have confirmed the 1:1 stoichiometry. researchgate.net In these experiments, the amount of iodine encapsulated within the cyclodextrin is quantified, and the molar ratio of the host to the guest is calculated.

It is important to note that while a 1:1 ratio is common for the direct inclusion of molecular iodine, the presence of iodide ions can lead to the formation of polyiodide species, which may exhibit different stoichiometries. researchgate.net However, at the initial stage of complex formation between molecular iodine and beta-cyclodextrin, a 1:1 complex is generally formed. researchgate.net

Investigation of Association Constants

The stability of the beta-cyclodextrin-iodine inclusion complex is quantified by its association constant (Ka), which represents the equilibrium constant for the formation of the complex. A higher Ka value indicates a more stable complex. Various methods have been utilized to determine the association constants for cyclodextrin-iodine complexes, including spectrophotometry and solubility measurements. researchgate.netoup.com

The association constants for iodine with different types of cyclodextrins have been determined, showing that the size of the cyclodextrin cavity plays a crucial role in the stability of the complex. oup.com For beta-cyclodextrin, the association constant with iodine has been reported to be 1.0 x 10² dm³ mol⁻¹ at 25 °C. oup.com

| Cyclodextrin | Association Constant (Ka) at 25 °C (dm³ mol⁻¹) | Reference |

|---|---|---|

| α-Cyclodextrin | 8.3 x 10³ | oup.com |

| β-Cyclodextrin | 1.0 x 10² | oup.com |

| γ-Cyclodextrin | 13 | oup.com |

The data indicates that α-cyclodextrin forms a more stable complex with iodine compared to β-cyclodextrin and γ-cyclodextrin. oup.comresearchgate.net This is attributed to the better size compatibility between the iodine molecule and the smaller cavity of α-cyclodextrin.

Role of Polyiodide Anion Formation in Complexation

In many practical applications and synthesis procedures for beta-cyclodextrin-iodine complexes, potassium iodide (KI) is used to increase the solubility of iodine in aqueous solutions. nih.govgoogle.com The presence of iodide ions (I⁻) leads to the formation of polyiodide anions, most commonly the triiodide ion (I₃⁻), through the equilibrium reaction: I₂ + I⁻ ⇌ I₃⁻. acs.org

These polyiodide anions can also form inclusion complexes with beta-cyclodextrin. dss.go.th It has been observed that beta-cyclodextrin can form complexes with interhalogenid ions like triiodide, and the stability of these complexes can be higher than that of the complex with molecular iodine alone. dss.go.th The formation of polyiodide chains within the cyclodextrin cavities has also been suggested, potentially leading to complexes with different stoichiometries, such as those involving I₅⁻ or I₇⁻ units. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of β Cyclodextrin Iodine Complexes

Spectroscopic Analysis of Inclusion Phenomena

Spectroscopic techniques are indispensable for confirming the encapsulation of iodine within the β-cyclodextrin cavity and for characterizing the non-covalent interactions that stabilize the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying inclusion complexes in solution. The formation of a complex is evidenced by changes in the chemical shifts (δ) of the protons and carbon atoms of both the host (β-CD) and the guest (iodine-related species).

The β-cyclodextrin molecule has a toroidal shape, with protons H-3 and H-5 located on the interior of the hydrophobic cavity and protons H-1, H-2, and H-4 situated on the hydrophilic exterior. cnr.itd-nb.info Upon inclusion of a guest molecule, the protons inside the cavity experience a different magnetic environment, leading to a noticeable shift in their resonance signals. Typically, an upfield or downfield shift of the H-3 and H-5 proton signals is considered strong evidence of inclusion. cnr.itias.ac.in

In a study of a cationic β-cyclodextrin-choline conjugate complexed with iodine, ¹H NMR spectra showed a distinct downfield shift for the H-3 (Δδ = 0.11 ppm) and H-5 (Δδ = 0.05 ppm) protons. cnr.it This confirmed that the iodine species was located within the β-CD cavity. cnr.it Similar studies investigating the complexation of various guest molecules with β-CD also report significant chemical shift changes for these internal protons, which allows for the determination of the complex's structure and stoichiometry. d-nb.info ¹³C NMR spectroscopy provides complementary information, with shifts in the carbon signals of the cyclodextrin (B1172386) backbone further corroborating the formation of the inclusion complex. d-nb.info

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Inclusion in β-Cyclodextrin Complexes

| Proton | Location | Typical Shift Direction | Significance | Reference |

|---|---|---|---|---|

| H-3 | Inner Cavity (Wider Rim) | Upfield or Downfield | Primary indicator of guest inclusion | cnr.itias.ac.in |

| H-5 | Inner Cavity (Narrower Rim) | Upfield or Downfield | Confirms guest penetration into the cavity | cnr.itias.ac.in |

| H-1, H-2, H-4 | Outer Surface | Minor or no shift | Indicates interaction is primarily within the cavity | cnr.it |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to verify the formation of the β-cyclodextrin iodine complex by observing changes in the vibrational frequencies of the functional groups of the host molecule. The spectrum of the complex is not a simple superposition of the spectra of the individual components; instead, it shows characteristic shifts, broadening, or changes in the intensity of absorption bands. mdpi.commdpi.com

The FT-IR spectrum of pure β-CD displays prominent absorption bands corresponding to O-H stretching (around 3392 cm⁻¹), C-H stretching (around 2925 cm⁻¹), and C-O stretching vibrations (around 1158 cm⁻¹ and 1028 cm⁻¹). mdpi.comtubitak.gov.tr Upon complexation with iodine, these bands may shift or change in intensity. ias.ac.in For instance, the O-H stretching band might shift to a higher or lower frequency, suggesting a change in the hydrogen-bonding network. ias.ac.in The spectrum of the final complex often closely resembles that of β-cyclodextrin, which is attributed to the high molar ratio of the cyclodextrin host to the encapsulated guest. mdpi.comtubitak.gov.tr These subtle spectral changes are key indicators that the guest molecule has been successfully included within the host cavity, leading to a new chemical entity. mdpi.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting and quantifying the formation of β-cyclodextrin iodine complexes in solution. nih.govnih.gov When iodine is dissolved in an aqueous solution containing iodide ions (often from potassium iodide, used to increase iodine's solubility), it forms polyiodide species, most notably the triiodide ion (I₃⁻). cnr.it These species have distinct absorption bands in the UV-Vis spectrum.

Pure molecular iodine (I₂) has an absorption band around 410-460 nm, while the triiodide ion exhibits strong absorption bands at approximately 288 nm and 351 nm. cnr.it Upon the addition of β-cyclodextrin, the intensity of these absorption bands changes, indicating the formation of the inclusion complex. cnr.itnih.gov This phenomenon is the basis for UV-Vis titration studies, where the absorbance is monitored as the concentration of β-cyclodextrin is systematically increased. nih.gov

By analyzing the changes in absorbance, a binding isotherm can be constructed. From this data, crucial thermodynamic parameters such as the binding or stability constant (Kb) and the stoichiometry of the complex (commonly 1:1) can be determined using models like the Benesi-Hildebrand equation. nih.govmdpi.com The formation of the complex is often visually apparent, as the characteristic brown color of the iodine solution may fade or change upon encapsulation within the cyclodextrin. mdpi.comnih.gov

Raman spectroscopy is particularly effective for probing the structure of the polyiodide chains formed within the channels of crystalline β-cyclodextrin complexes. uoa.grnih.gov This technique provides information on the vibrational modes of the iodine species, which are sensitive to their chemical environment and bonding.

In β-cyclodextrin iodine complexes, the encapsulated iodine often exists as polyiodide ions, such as heptaiodide (I₇³⁻). uoa.gruoa.gr The Raman spectra of these complexes show characteristic bands in the low-frequency region (100-200 cm⁻¹). A strong band observed around 178-179 cm⁻¹ is often attributed to the symmetric stretching vibration of I₂ units within the polyiodide chain. uoa.gruoa.gr

Temperature-dependent Raman studies have shown that this band can shift to lower wavenumbers (e.g., to 165-172 cm⁻¹) as the temperature increases. uoa.gruoa.gr This shift indicates a lengthening and weakening of the I-I covalent bonds, which is attributed to charge transfer interactions within the polyiodide chain. uoa.gr The analysis of these Raman bands provides direct evidence for the specific nature and geometry of the iodine species confined within the cyclodextrin structure. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the β-cyclodextrin iodine complex. XPS analysis confirms the presence of iodine in the solid state and can distinguish between different iodine species. nih.govnih.gov

The XPS survey spectrum of the complex confirms the presence of iodine, carbon, and oxygen. nih.govrsc.org High-resolution scans of the iodine 3d region show two characteristic peaks, I 3d₅/₂ and I 3d₃/₂. nih.gov Deconvolution of these high-resolution peaks can reveal the presence of multiple iodine species. For example, studies have identified peaks corresponding to iodide ions (I⁻), molecular iodine (I₂), and polyiodide ions such as triiodide (I₃⁻). rsc.org The binding energies for I₃⁻ are typically observed around 619.4 eV and 630.1 eV, while those for I₂ appear at slightly higher energies, such as 620.6 eV and 632.1 eV. rsc.org This ability to differentiate between iodine forms is crucial for understanding the mechanism of iodine capture and stabilization by the β-cyclodextrin framework. nih.govacs.orgrsc.org

Morphological and Crystalline Structure Characterization

The formation of an inclusion complex fundamentally alters the physical properties of the starting materials. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to characterize the changes in the morphology and crystalline structure of β-cyclodextrin upon complexation with iodine.

Scanning Electron Microscopy (SEM) provides images of the surface topography and morphology of the complex. Pure β-cyclodextrin typically appears as irregularly shaped crystalline particles. researchgate.netresearchgate.net In contrast, the β-cyclodextrin iodine complex often exhibits a distinctly different morphology. Several studies have reported the formation of coarse, needle-like crystals for the complex. researchgate.netresearchgate.net This change from irregular particles to a well-defined crystalline structure is a strong indication of the formation of a new solid phase, namely the inclusion complex. nih.govresearchgate.net In some preparations, the complex particles may show increased surface roughness compared to the pure cyclodextrin. nih.gov

X-ray Diffraction (XRD) is the definitive method for analyzing the crystalline structure of materials. The XRD pattern of a substance acts as a fingerprint of its crystalline phase. Pure β-cyclodextrin exhibits a characteristic diffraction pattern with a number of sharp peaks, indicating its crystalline nature. nih.govnih.gov The formation of an inclusion complex leads to a new crystalline structure with a different XRD pattern. The diffraction pattern of the β-cyclodextrin iodine complex is not a simple sum of the patterns of the individual components. Instead, many of the characteristic peaks of the starting materials disappear, and new, distinct peaks emerge at different 2θ angles. nih.govnih.gov For example, a characteristic peak for the iodine/β-CD complex has been identified at a 2θ value of 19.19°. nih.gov This demonstrates the formation of a new crystalline phase and confirms that a true inclusion complex has been formed, rather than a simple physical mixture. nih.govresearchgate.net

Table 2: Summary of Analytical Techniques and Key Findings

| Technique | Information Obtained | Key Findings for β-CD Iodine Complex | References |

|---|---|---|---|

| ¹H / ¹³C NMR | Host-guest interaction in solution, stoichiometry | Chemical shifts of inner protons (H-3, H-5) change, confirming inclusion. | cnr.itd-nb.infoias.ac.in |

| FT-IR | Changes in vibrational modes, functional group interactions | Shifts in O-H and C-O bands of β-CD indicate complex formation. | ias.ac.inmdpi.comnih.gov |

| UV-Vis | Complex formation, stability constant (Kb), stoichiometry | Changes in I₂ and I₃⁻ absorption bands upon addition of β-CD. | cnr.itnih.gov |

| Raman | Structure of encapsulated polyiodide chains | Characteristic bands for polyiodides (e.g., I₇³⁻) around 165-179 cm⁻¹. | uoa.grnih.govuoa.gr |

| XPS | Elemental composition, chemical state of iodine | Confirms presence of iodine; can distinguish I⁻, I₂, and I₃⁻ species. | nih.govrsc.org |

| SEM | Surface morphology, particle shape and size | Change from irregular β-CD crystals to needle-like or coarse crystals. | researchgate.netresearchgate.net |

| XRD | Crystalline structure, confirmation of new phase | Unique diffraction pattern different from starting materials. | nih.govnih.gov |

Compound Reference Table

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and structural features of the β-cyclodextrin iodine complex. High-resolution SEM analysis reveals the formation of coarse crystalline structures, which is a notable characteristic of these organic polymeric compounds. researchgate.net The morphology of the complex is distinctly different from that of the starting materials, providing visual evidence of a new solid phase formation. For analysis, samples are often coated with a thin layer of a conductive material, such as gold or platinum, and irradiated with an electron beam. researchgate.netnih.gov

Complementing SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the complex, confirming the presence of iodine within the structure. nih.govresearchgate.net EDX analysis has been instrumental in quantifying the iodine content in the β-cyclodextrin-I₂ complex, with findings showing an iodine content in the range of 16.7-16.9%. researchgate.net This elemental composition is crucial for determining the stoichiometric ratio of the host-guest complex, which is generally found to be 1:1, meaning one molecule of β-cyclodextrin encapsulates one molecule of iodine. researchgate.net The combination of SEM and EDX offers a comprehensive micro-level understanding of the complex's morphology and elemental makeup.

Table 1: Elemental Composition of β-Cyclodextrin-Iodine Complex from EDX Analysis

| Element | Reported Content Range (%) researchgate.net | Inferred Stoichiometry (β-CD:I₂) researchgate.net |

|---|---|---|

| Iodine (I) | 16.7 - 16.9 | 1:1 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystalline structure of the β-cyclodextrin iodine complex and confirming its formation. The PXRD pattern of the complex is unique and distinct from the patterns of the individual starting materials, namely β-cyclodextrin and the iodine-potassium iodide mixture. nih.gov

The XRD spectrum of pure β-cyclodextrin is characterized by a series of strong peaks at specific 2θ values, such as 11.95°, 14.53°, 15.56°, 17.62°, 18.67°, 20.77°, and 23.92°. nih.gov In contrast, the iodine/potassium iodide mixture also shows strong intensity peaks at different 2θ values, for instance, 22.02°, 25.46°, and 36.20°. nih.gov

Upon formation of the β-cyclodextrin iodine complex, the characteristic peaks of the starting materials either disappear or are substantially reduced in intensity. nih.gov Concurrently, new, distinct peaks emerge in the diffractogram, indicating the formation of a new crystalline phase. The spectrum of the iodine/β-CD complex typically shows three main peaks at approximately 14.88°, 17.94°, and 19.19° 2θ, with the peak at 19.19° 2θ being considered a characteristic peak for the complex. nih.gov This alteration in the diffraction pattern provides conclusive evidence of the inclusion of iodine within the β-cyclodextrin cavity, leading to a different crystal lattice.

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks

| Compound | Characteristic 2θ Peaks (°) nih.gov |

|---|---|

| β-Cyclodextrin | 11.95, 14.53, 15.56, 17.62, 18.67, 20.77, 23.92 |

| Iodine/Potassium Iodide Mixture | 22.02, 25.46, 36.20 |

| β-Cyclodextrin Iodine Complex | 14.88, 17.94, 19.19 |

Thermal Behavior Studies (e.g., Thermogravimetric Analysis (TGA) for complex integrity, not inherent compound stability)

Thermogravimetric Analysis (TGA) is employed to investigate the thermal integrity of the β-cyclodextrin iodine complex. TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile. The TGA curve of the β-cyclodextrin/I₂ complex can be characterized by distinct regions of weight loss. nih.gov

The analysis typically reveals an initial weight loss in the temperature range of 45–110 °C. nih.gov This is attributed to the release of adsorbed iodine and the dehydration of small amounts of water from the β-cyclodextrin molecule. nih.gov Following this initial phase, the complex shows a period of relative stability before the main degradation process occurs at higher temperatures. nih.gov

For instance, in studies of a 2-hydroxypropyl-β-cyclodextrin/I₂ complex, the temperature at which 50% of the weight is lost (TΔm50%) was found to be 342 °C. nih.gov The thermal profile of the complex is significantly different from that of its individual components, which further confirms the formation of the inclusion complex and provides information about its thermal stability and integrity.

Table 3: Thermogravimetric Analysis (TGA) Data for a Hydroxypropyl-β-Cyclodextrin/Iodine Complex

| Thermal Event | Temperature Range (°C) nih.gov | Description nih.gov |

|---|---|---|

| Initial Weight Loss | 45 - 110 | Release of adsorbed iodine and water |

| 50% Weight Loss (TΔm50%) | 342 | Main degradation of the complex |

Theoretical and Computational Investigations of β Cyclodextrin Iodine

Quantum Chemical Approaches

Quantum chemical methods are instrumental in providing a detailed understanding of the electronic structure and energetics of molecular systems. These approaches are broadly categorized into ab initio methods, density functional theory (DFT), and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a important tool for studying the inclusion complexes of cyclodextrins due to its favorable balance of accuracy and computational efficiency, particularly for medium to large-sized molecular systems. nih.gov DFT calculations are employed to determine the optimized geometries of the host, guest, and the resulting complex, providing insights into the most stable conformations.

In the context of the β-cyclodextrin iodine complex, DFT calculations would typically involve the optimization of the β-cyclodextrin structure, the iodine molecule (I₂), and the inclusion complex. These calculations can reveal crucial information about the positioning of the iodine molecule within the β-cyclodextrin cavity and any conformational changes in the host molecule upon complexation. Furthermore, DFT is used to compute the interaction energies between β-cyclodextrin and iodine, which helps in quantifying the stability of the complex. nih.gov The basis set superposition error (BSSE) is often corrected for to obtain more accurate interaction energies. nih.gov

Table 1: Representative Data from DFT Calculations on β-Cyclodextrin Complexes

| Parameter | Description | Typical Values for β-CD Complexes |

|---|---|---|

| Interaction Energy (kcal/mol) | The energy released upon the formation of the inclusion complex. | -5 to -20 |

| HOMO-LUMO Gap (eV) | An indicator of the electronic stability of the complex. | 4 to 6 |

| Key Interatomic Distances (Å) | Distances between atoms of the host and guest, indicating close contacts. | 2.5 to 4.0 |

Note: The values presented are representative for β-cyclodextrin complexes with various guest molecules and are intended for illustrative purposes.

Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally less demanding alternative to DFT, allowing for the study of larger systems or a greater number of configurations. These methods use parameters derived from experimental data to simplify the calculations. While they are generally less accurate than DFT, they can provide valuable qualitative insights into the complexation process.

For the β-cyclodextrin iodine system, semi-empirical methods can be used for initial structural explorations and to screen for plausible inclusion geometries before undertaking more computationally expensive DFT calculations. They can also be used to estimate the enthalpy of formation of the complex.

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular dynamics and molecular docking, provide a dynamic perspective on the formation and behavior of inclusion complexes, complementing the static picture offered by quantum chemical methods.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and the stability of the β-cyclodextrin iodine complex over time.

In a typical MD simulation of this system, the β-cyclodextrin iodine complex would be placed in a simulation box filled with water molecules to mimic aqueous conditions. The simulation would then track the trajectories of all atoms over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal how the iodine molecule moves within the β-cyclodextrin cavity, the role of water molecules in the complexation process, and the flexibility of the host molecule. frontiersin.org

Table 2: Key Parameters Analyzed in MD Simulations of β-Cyclodextrin Complexes

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Flexibility of different parts of the host and guest. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the host, guest, and solvent. | The role of hydrogen bonding in complex stability. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Solvation structure and specific interactions. |

Note: This table provides a general overview of parameters used in MD simulations of β-cyclodextrin complexes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the case of β-cyclodextrin and iodine, docking simulations can be used to predict the most likely binding pose of the iodine molecule within the cyclodextrin (B1172386) cavity.

The process involves treating the β-cyclodextrin as the "receptor" and the iodine molecule as the "ligand." A scoring function is then used to evaluate the different possible binding poses and rank them based on their predicted binding affinity. nih.gov The results of molecular docking can provide a good starting point for more detailed investigations using DFT or MD simulations.

Prediction and Elucidation of Interaction Forces and Binding Energies

A primary goal of theoretical and computational investigations is to understand the forces that drive the formation of the β-cyclodextrin iodine complex and to quantify the strength of this interaction.

Computational methods allow for the decomposition of the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation effects. For instance, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy from MD simulation trajectories.

The binding energy of the β-cyclodextrin iodine complex can be estimated using the following equation:

ΔE_binding = E_complex - (E_β-cyclodextrin + E_iodine)

Where E_complex, E_β-cyclodextrin, and E_iodine are the energies of the complex, the isolated β-cyclodextrin, and the isolated iodine molecule, respectively, calculated using quantum chemical methods. A negative value for ΔE_binding indicates a stable complex. For similar β-cyclodextrin complexes, these binding energies typically range from -3 to -7 kcal/mol. mdpi.comnih.gov

Computational Analysis of Cavity Occupancy and Solvent Effects

Theoretical and computational investigations provide significant insights into the formation, stability, and dynamics of the β-cyclodextrin iodine inclusion complex at a molecular level. These methods, including molecular dynamics (MD) simulations and quantum chemical calculations, are crucial for understanding the nuanced roles of cavity occupancy and solvent interactions, which are difficult to probe experimentally. nih.govmdpi.com

The formation of an inclusion complex between a host like β-cyclodextrin and a guest molecule is fundamentally a substitution process. nih.gov In an aqueous environment, the hydrophobic cavity of the β-cyclodextrin molecule is not empty but is occupied by water molecules. acs.orgnih.gov These entrapped water molecules are in a high-enthalpy state because they cannot form a full complement of hydrogen bonds as they would in bulk water. uni-wuppertal.de Computational studies have revealed that a water molecule within the β-cyclodextrin cavity loses approximately two hydrogen bonds, rendering it energetically frustrated. acs.orgnih.gov The inclusion of a guest molecule, such as iodine, is thus an enthalpically driven process, favored by the release of these high-energy water molecules. nih.govuni-wuppertal.de

Cavity Occupancy and Energetics

Computational models are instrumental in quantifying the occupancy of the β-cyclodextrin cavity. Atomistic molecular dynamics simulations have been employed to develop geometry-based techniques for identifying and counting the water molecules within the non-spherical cavity. acs.orgnih.gov These studies indicate that the cavity of β-cyclodextrin can accommodate a maximum of nine water molecules. acs.org

| Guest Molecule | Host Molecule | Computational Method | Calculated Binding/Complexation Energy (kcal/mol) | Phase |

|---|---|---|---|---|

| Iodide anion (I⁻) | β-Cyclodextrin | Molecular Docking | -1.12 | Not Specified |

| p-Coumaric acid | β-Cyclodextrin | Quantum Mechanics | -11.72 (ΔHf) | Not Specified |

| Trichloroethylene (TCE) | β-Cyclodextrin | DFT (BLYP-D4/def2-SVP-gCP) | -14.20 to -18.44 | Gas |

| Trichloroethylene (TCE) | β-Cyclodextrin | DFT (SMD solvation model) | -15.02 | Aqueous |

The Role of Solvent in Complex Stability and Dynamics

The solvent, predominantly water, plays a critical and multifaceted role in the formation and dissociation of the β-cyclodextrin iodine complex. The complexation process is often described in two steps: first, the energetically unfavorable water molecules are expelled from the cavity, and second, the guest molecule is inserted. nih.gov Molecular dynamics simulations are particularly powerful for visualizing these dynamic processes and understanding the interactions between the complex and the surrounding solvent molecules. nih.govresearchgate.net

Simulations show that the number of hydrogen bonds between β-cyclodextrin and surrounding water molecules changes significantly as the host-guest complex forms or as the cyclodextrin molecule moves into different environments, such as toward a lipid interface. ku.ac.th A decrease in hydrogen bonding with water is observed when β-cyclodextrin translocates from a bulk aqueous phase to a more hydrophobic environment, highlighting the importance of solvent interactions in the localization and function of these complexes. ku.ac.th

Furthermore, the presence of water is essential for the stability of the complex, but it can also facilitate its dissociation. uni-wuppertal.de Explicit solvation models, such as the TIP3P model, are often incorporated into computational calculations to accurately represent the aqueous environment and reduce edge effects in simulations. mdpi.com These models are crucial for obtaining reliable complexation energies in the aqueous phase, which can differ significantly from gas-phase calculations. mdpi.com For example, DFT calculations have shown that solvation can increase the complexation energy for some guests while decreasing it for others, demonstrating the solvent's profound and specific influence on the inclusion process. mdpi.com

| Cyclodextrin Type | Method | Average/Maximum Water Occupancy |

|---|---|---|

| α-Cyclodextrin | Experimental | 2.6 |

| α-Cyclodextrin | Computational (Geometry-based) | 5 (Max) |

| β-Cyclodextrin | Experimental | 6.5 |

| β-Cyclodextrin | Computational (Geometry-based) | 9 (Max) |

| γ-Cyclodextrin | Experimental | 8.8 |

| γ-Cyclodextrin | Computational (Geometry-based) | 14 (Max) |

Materials Science and Engineering

In the field of materials science, the β-cyclodextrin iodine complex serves as a versatile building block for creating functional and intelligent materials. Its ability to incorporate the reactive properties of iodine within a stable, processable solid has opened new avenues for innovation.

The β-cyclodextrin iodine complex is utilized as a functional component in the development of advanced polymers. It can be incorporated as a nano-filler into various polymeric matrices to impart specific properties, such as antimicrobial activity. researchfeatures.com The sustained and controlled release of iodine from the cyclodextrin cavity allows for the creation of materials with long-lasting disinfectant functions. researchfeatures.com

Furthermore, β-cyclodextrin itself is a key component in the architecture of supramolecular polymers known as polyrotaxanes. Covalent organic polyrotaxanes (COPRs) have been specifically designed using β-cyclodextrin as a building block. nih.govrsc.orgresearchgate.net In these structures, β-cyclodextrin units are threaded onto a polymer backbone, creating mechanically interlocked materials with enhanced polarity and unique host-guest capabilities, which are then used for specific applications like iodine capture. nih.govrsc.orgresearchgate.netrsc.orgrsc.org The integration of β-cyclodextrin in this manner not only creates novel polymer structures but also reduces the required amount of other expensive building blocks, lowering production costs. nih.govrsc.orgresearchgate.netrsc.orgrsc.org

A significant area of application for the β-cyclodextrin iodine complex is in high-performance energy storage devices, particularly rechargeable lithium-iodine (Li-I₂) batteries. A major challenge in these batteries is the high solubility of iodine species in the electrolyte, which leads to the "shuttle effect," causing rapid capacity decay and poor cycling stability.

The hydrophobic central cavity of β-cyclodextrin effectively encapsulates iodine molecules, physically confining them within the cathode. This host-guest interaction significantly mitigates the dissolution of iodine into the electrolyte. Research has demonstrated that using an iodine/β-cyclodextrin composite as the cathode material enhances the electrochemical performance and stability of Li-I₂ batteries. researchfeatures.com Cathodes fabricated with this complex exhibit favorable distribution and retention of iodine, leading to improved cycling performance.

| Battery Performance Metric | Value | Conditions |

| Initial Specific Discharge Capacity | 175 mAh g⁻¹ | 0.1 C rate |

| Capacity Retention | 164 mAh g⁻¹ | After 300 cycles |

This table presents electrochemical performance data for lithium-iodine batteries utilizing a β-cyclodextrin iodine composite cathode.

In the engineering of perovskite solar cells (PSCs), precise control over the chemical environment and interfaces is critical for achieving high efficiency and stability. Iodine plays a crucial role in this technology, both as a constituent of the perovskite crystal lattice and as an additive to improve device performance.

Research has shown that elemental iodine can be employed as an additive or dopant to modify the interface between the perovskite layer and the hole transport layer (such as spiro-OMeTAD). mdpi.com This modification improves the efficiency of charge extraction and results in a substantial enhancement of the open-circuit voltage (Voc) and fill factor (FF) of the solar cells. mdpi.com Additionally, controlling iodine chemistry within the perovskite precursor solutions is vital, as the oxidation of iodide (I⁻) to iodine (I₂) can deteriorate the performance and reproducibility of PSCs. nih.gov Additives have been used to reduce this detrimental I₂ back to I⁻, leading to a significant reduction in charge traps and record efficiencies in blade-coated PSCs. nih.gov While β-cyclodextrin is not directly cited as the agent for this purpose in leading studies, the principle of controlling iodine species through chemical interactions is a key strategy in the field.

The well-known disinfectant properties of iodine are harnessed in a more controlled and sustained manner through its complexation with β-cyclodextrin. This complex is used to fabricate bioactive surfaces for non-clinical applications where microbial contamination is a concern. By incorporating the β-cyclodextrin iodine complex into materials, surfaces can be rendered with antimicrobial capabilities. This is particularly relevant for applications such as antibacterial films and coatings for equipment where hygiene is important. researchfeatures.com The complex acts as a reservoir from which iodine is gradually released, providing a durable and effective disinfectant function. researchfeatures.com

Environmental Remediation and Adsorption Technologies

The unique inclusion capability of β-cyclodextrin is being explored for environmental remediation, particularly for the capture of hazardous substances. The complexation of iodine is central to some of these advanced adsorption technologies.

The capture and safe storage of radioactive iodine isotopes (such as ¹²⁹I and ¹³¹I), which are volatile and hazardous byproducts of nuclear energy generation, is a critical environmental challenge. acs.org Materials based on β-cyclodextrin have emerged as highly effective sorbents for these hazardous iodine species.

Researchers have developed β-cyclodextrin-based polymer networks (CDPNs) and covalent organic polyrotaxanes (COPRs) that demonstrate a remarkable ability to capture iodine from both gaseous and aqueous environments. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgcyclodextrinnews.com The porous structure and the presence of β-cyclodextrin cavities in these materials enable high-efficiency adsorption. These materials are not only effective but also offer the advantage of being recyclable. cyclodextrinnews.com The captured iodine can be released by washing with a solvent like methanol, allowing the polymer to be reused. cyclodextrinnews.com

| Adsorbent Material | Iodine Uptake Capacity | Removal Efficiency |

| β-CD-crosslinked porous polymer network (CDPN) | 2.73 g/g | N/A |

| Covalent Organic Polyrotaxane (COPR-2) | N/A | >91% from water in 80 min |

This table highlights the performance of different β-cyclodextrin-based polymers in capturing iodine.

This approach provides a promising, cost-effective, and environmentally friendly method for managing radioactive iodine waste, preventing its release into the ecosystem. nih.govacs.org

Stability and Dissociation Dynamics of β Cyclodextrin Iodine Complexes

Factors Influencing Complex Stability

The stability of β-cyclodextrin iodine complexes is a critical factor for their practical applications, determining their shelf-life and efficacy in retaining and releasing iodine. This stability is not intrinsic to the complex alone but is significantly influenced by a range of external and internal factors, from the method of preparation to the surrounding environmental conditions. The formation of these inclusion complexes is an equilibrium process, meaning that under specific conditions, the entrapped iodine molecules can be released dss.go.th. The primary forces driving the complexation and stabilizing the resulting structure are attributed to the substitution of high-enthalpy water molecules from the non-polar interior of the cyclodextrin (B1172386) cavity by the less polar iodine guest molecule, a process favored by an increase in entropy, and the formation of van der Waals forces between the non-polar iodine and the hydrophobic cavity of the β-cyclodextrin uni-wuppertal.de.

Influence of Preparation Methods on Long-Term Stability

The method used to prepare solid β-cyclodextrin iodine complexes plays a pivotal role in their long-term stability and iodine content. Several techniques have been explored, including liquid-assisted grinding (LAG), co-evaporation (COE), and sealed heating (SH) nih.govresearchfeatures.com.

Research comparing these methods for preparing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) iodine complexes revealed that the sealed heating method initially yielded a high iodine content but demonstrated poor long-term stability researchfeatures.commedium.com. Conversely, complexes prepared using co-evaporation and liquid-assisted grinding proved to be more stable over time researchfeatures.commedium.com. For instance, the iodine content in complexes with HP-β-CD was found to be dependent on the preparation method, following the order of LAG < COE < SH in terms of initial loading nih.gov.

Another significant finding is that the addition of potassium iodide (KI) during the solid-state preparation by kneading significantly enhances both the incorporation of iodine and the long-term stability of the resulting complexes cyclodextrinnews.comcnr.it. This is attributed to the formation of more stable polyiodide species, such as the triiodide ion (I₃⁻), within the cyclodextrin cavity dss.go.th. Complexes prepared with KI (CD-I₃) exhibited excellent stability, maintaining over 95% of their initial iodine content after 28 days in open vessels at 40°C cnr.it. In contrast, a study on complexes prepared without KI using the water craft method noted that while they had a higher initial iodine capacity, they were not stable enough to maintain a consistently high iodine concentration over time nih.gov.

| Preparation Method | Initial Iodine Content (%) | Stability Characteristic |

|---|---|---|

| Sealed Heating (SH) | Higher | Lacks long-term stability researchfeatures.commedium.com |

| Co-evaporation (COE) | Moderate | More stable researchfeatures.commedium.com |

| Liquid-Assisted Grinding (LAG) | Lower | More stable researchfeatures.commedium.com |

| Kneading with KI | High | Excellent long-term stability cyclodextrinnews.comcnr.it |

Impact of Environmental Conditions (e.g., Temperature, Solvent Presence)

Environmental factors, particularly temperature and the presence of solvents, critically affect the stability of β-cyclodextrin iodine complexes. As inclusion formation is a reversible process, changes in the environment can shift the equilibrium, leading to the dissociation of the guest molecule dss.go.th.

Temperature: Elevated temperatures can induce the dissociation of the complex. Thermogravimetric analysis (TGA) shows that heating the solid complex leads to the expulsion of the entrapped iodine uni-wuppertal.denih.gov. The degradation temperature of the β-cyclodextrin molecule within the complex is often lower than that of the pure cyclodextrin, suggesting a decrease in structural stability upon iodine inclusion nih.gov. This may be partly due to acid-catalyzed hydrolysis at high temperatures, promoted by oxyacids formed from iodine and residual water nih.gov. The poor thermostability of iodine itself is a known issue, and its complexation with β-cyclodextrin is a method to mitigate this medium.com.

Solvent Presence: The presence of solvents, especially water, can mediate the release of the iodine guest. The dissociation of the complex can be achieved gradually by adding water uni-wuppertal.de. This is driven by the concentration difference between the guest in the complex and in the solution, which causes the complex to dissociate until a new equilibrium is reached uni-wuppertal.de. For experimental purposes, it is crucial that the solid complexes are completely dry, as the presence of water can trigger immediate dissociation and give false positives in detection reactions, such as the iodine-starch test uni-wuppertal.de. The choice of solvent is also critical in analytical methods like HPLC, where the solvent must be capable of releasing the guest from the complex for accurate quantification nih.gov.

Comparison of Stability with other Cyclodextrin-Iodine Analogs

The stability of iodine inclusion complexes varies significantly depending on the type of cyclodextrin host. The primary cyclodextrins—α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin—differ in the number of glucose units and thus the size of their internal cavity, which affects their binding affinity and the stability of the resulting complex wikipedia.org.

Generally, β-cyclodextrin is observed to form a more stable complex with iodine compared to α-cyclodextrin nih.gov. The cavity size of β-CD (6.0–6.5 Å) is considered more suitable for encapsulating the iodine molecule (diameter ~4.94 Å) than the smaller cavity of α-CD (4.7–5.3 Å) nih.gov. However, other studies have reported that the stability constants for native cyclodextrins follow the order α-CD > β-CD > γ-CD nih.gov. In release experiments of solid-state inclusion complexes, the stability of the powders decreased in the order of α-CD > β-CD researchgate.net.

Modified cyclodextrins often exhibit enhanced stability compared to their native counterparts. For example, a comparative study found that the 2-hydroxypropyl-α-cyclodextrin (HP-α-CD) complex had a higher stability constant than complexes with native α-CD and β-CD nih.gov. Similarly, complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) were found to be more stable than the complex with native β-cyclodextrin cyclodextrinnews.com. This enhanced stability is often accompanied by increased aqueous solubility of the complex nih.gov.

| Cyclodextrin Type | Relative Stability | Reference |

|---|---|---|

| β-Cyclodextrin vs. α-Cyclodextrin | β-CD complex is more stable | nih.gov |

| Native CDs (Solid State) | α-CD > β-CD | researchgate.net |

| HP-α-CD vs. Native α-CD & β-CD | HP-α-CD complex is more stable | nih.gov |

| Modified β-CDs vs. Native β-CD | HP-β-CD and Me-β-CD complexes are more stable | cyclodextrinnews.com |

Mechanisms of Guest Release and Dissociation

The release of iodine from the β-cyclodextrin cavity is a crucial aspect of its function as an iodophor. This dissociation is not a spontaneous event but is triggered by specific external stimuli, primarily thermal energy or the presence of a competing solvent. The underlying mechanism involves the disruption of the non-covalent van der Waals forces that hold the host-guest complex together uni-wuppertal.de.

Thermal-Induced Dissociation Pathways

Heating the solid β-cyclodextrin iodine complex provides the necessary energy to overcome the forces stabilizing the inclusion. This leads to the expulsion of the iodine guest from the cyclodextrin cavity uni-wuppertal.de. Thermogravimetric analysis (TGA) is a key method used to study this process, showing weight loss corresponding to the release of iodine at elevated temperatures nih.gov.

Solvent-Mediated Guest Expulsion

The presence of a solvent, particularly water, can effectively mediate the release of iodine from the β-cyclodextrin cavity. This process is primarily driven by a shift in the chemical equilibrium uni-wuppertal.de. When the complex is introduced into an aqueous environment, the water molecules compete with the iodine for a place within the cyclodextrin cavity.

The dissociation is gradual and is influenced by the concentration gradient between the encapsulated guest and the surrounding solution. As iodine molecules are released into the solvent, the equilibrium shifts to favor further dissociation until a balance is achieved uni-wuppertal.de. This solvent-triggered release is fundamental to the application of cyclodextrin-iodine complexes as disinfectants, where the release of free molecular iodine is required for antimicrobial activity nih.gov. In some experimental setups, the addition of heptane (B126788) has been used to study dissociation, where the released iodine imparts a violet color to the heptane phase uni-wuppertal.de. However, water is a more effective trigger for dissociation uni-wuppertal.de. To quantify the iodine content in a complex using HPLC, a solvent system is chosen that intentionally facilitates the complete release of the guest molecule from the host's cavity nih.gov.

Equilibrium Dynamics of Iodine Release from the Complex

The formation of an inclusion complex between β-cyclodextrin and iodine is not a permanent sequestration but rather a dynamic and reversible equilibrium process. In aqueous solutions, the β-cyclodextrin-iodine complex is in a constant state of association and dissociation, with the guest (iodine) continually entering and exiting the host's (β-cyclodextrin) cavity. The lifetime of these complex states is typically in the range of milliseconds or less. free.fr The equilibrium can be described by the following equation:

β-CD + I₂ ⇌ β-CD·I₂

Here, β-CD represents the β-cyclodextrin molecule, I₂ is the iodine molecule, and β-CD·I₂ is the inclusion complex. The stability of this complex is quantified by a formation or stability constant (K), which reflects the ratio of the complexed to the uncomplexed species at equilibrium. Spectrophotometric analysis has been used to determine the formation constant for the 1:1 complex of iodine with β-cyclodextrin, reported as (1.5 ± 0.2) × 10² dm³ mol⁻¹ at 25.0 °C. researchgate.net However, other research has suggested that β-cyclodextrin may form a more stable complex with iodine compared to α-cyclodextrin, indicating that the relative stability can be influenced by experimental conditions. nih.gov

The release of iodine from the β-cyclodextrin cavity is governed by Le Chatelier's principle, where any change in conditions will shift the equilibrium to counteract that change. Several factors are known to induce the dissociation of the complex and the subsequent release of iodine.

One of the primary drivers for dissociation is dilution . When the complex is introduced into a larger volume of solvent, such as water, the concentration gradient between the iodine within the complex and the surrounding solution causes the equilibrium to shift towards dissociation to re-establish balance. free.fruni-wuppertal.de This gradual dissociation can be observed when water is added to the solid complex. uni-wuppertal.de

Temperature also plays a crucial role in the stability of the complex. Heating the solid β-cyclodextrin-iodine complex provides sufficient thermal energy to overcome the non-covalent Van der Waals forces that stabilize the inclusion of the non-polar iodine molecule within the hydrophobic cyclodextrin cavity. uni-wuppertal.de This results in the expulsion of the iodine guest from the host. uni-wuppertal.de

The underlying thermodynamic forces for complexation are also key to understanding its dissociation. The formation of the complex is favored by the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the less polar iodine molecule. uni-wuppertal.de Therefore, conditions that favor the re-entry of water molecules or the interaction of iodine with other species can promote its release. The phenomenon of inclusion is an equilibrium process, and under specific conditions, the entrapped iodine molecules are released, making cyclodextrins regenerable molecular containers. dss.go.th

The dynamics of this equilibrium are fundamental to the function of β-cyclodextrin as a carrier for iodine, allowing for its stabilization and subsequent controlled release when conditions change.

Research Findings on β-Cyclodextrin-Iodine Complex Stability

The stability of the inclusion complex is a critical parameter in understanding its behavior. The formation constant (K) provides a quantitative measure of the strength of the host-guest interaction at equilibrium.

| Complex | Method | Formation Constant (K) | Temperature | Reference |

|---|---|---|---|---|

| β-Cyclodextrin-Iodine | Spectrophotometry | (1.5 ± 0.2) × 10² dm³ mol⁻¹ | 25.0 °C | researchgate.net |

Future Research Directions in β Cyclodextrin Iodine Chemistry

Development of Novel Synthesis Strategies for Enhanced Complex Properties

Future research will focus on developing innovative synthesis methods to produce β-cyclodextrin iodine complexes with superior stability, higher iodine content, and tailored release profiles. Current methods such as co-evaporation, liquid-assisted grinding, and sealed heating have shown promise, but there is a need for strategies that are more efficient, scalable, and environmentally friendly. researchfeatures.comnih.gov